N-butyl-3-hydroxybenzene-1-sulfonamide
Description
Chemical Significance and Historical Context of Sulfonamide Derivatives
The development of sulfonamide compounds represents one of the most significant breakthroughs in the history of medicinal chemistry, establishing the foundation for modern antimicrobial therapy. Sulfonamide drugs were the first broadly effective antibacterials to be used systemically, paving the way for the antibiotic revolution in medicine. The historical significance of these compounds began in the early 1930s when German chemist Josef Klarer discovered that a certain red dye demonstrated remarkable effectiveness against bacterial infections in mice. This discovery led to the development of Prontosil by Bayer AG, marking the beginning of what became known as the "sulfa craze".
The fundamental mechanism underlying sulfonamide activity involves competitive inhibition of the enzyme dihydropteroate synthetase, which plays a crucial role in bacterial folate synthesis. These compounds function as structural analogues of para-aminobenzoic acid in the synthesis of folic acid, which is essential for bacterial deoxyribonucleic acid production. The similarity between sulfonamide structures and para-aminobenzoic acid allows these compounds to inhibit and replace para-aminobenzoic acid in the enzymatic process, ultimately preventing bacterial cell division and replication. This bacteriostatic rather than bactericidal effect has made sulfonamides particularly valuable in treating various bacterial infections.
The historical impact of sulfonamides extended beyond laboratory discoveries to real-world medical applications during critical periods of the twentieth century. Notable examples include the treatment of Franklin Delano Roosevelt Junior and Winston Churchill, whose potentially lethal pneumonia was successfully treated with 4-sulfapyridine in 1943. These high-profile cases demonstrated the life-saving potential of sulfonamide compounds and contributed to their widespread adoption in medical practice. The introduction of sulfa drugs revolutionized the treatment of streptococcal infections in the early twentieth century, fundamentally changing medical approaches to bacterial disease management.
The chemical versatility of sulfonamide compounds has led to their incorporation into numerous therapeutic applications beyond antimicrobial activity. Modern pharmaceutical applications include diuretics, anti-inflammatory agents, antioxidants, anticancer compounds, carbonic anhydrase inhibitors, and antitumor medications. More than 150 Food and Drug Administration approved drugs bearing sulfur motifs are currently available in the market, including celecoxib, meloxicam, piroxicam, and sulfasalazine. This extensive pharmaceutical presence demonstrates the continued relevance and adaptability of sulfonamide chemistry in contemporary drug development.
Structural Uniqueness and Positional Isomerism in Hydroxybenzenesulfonamides
This compound exhibits distinctive structural characteristics that differentiate it from other hydroxybenzenesulfonamide isomers through its specific positional arrangement of functional groups. The compound features a benzene ring substituted with a hydroxyl group at the 3-position and a sulfonamide group at the 1-position, with the nitrogen atom of the sulfonamide group bearing a butyl substituent. This specific arrangement creates a molecule with the molecular formula C₁₀H₁₅NO₃S and a molecular weight of 229.30 grams per mole.
The positional isomerism within hydroxybenzenesulfonamides demonstrates significant structural diversity and potential functional variations. Comparative analysis reveals distinct differences between the 2-hydroxy, 3-hydroxy, and 4-hydroxy isomers of benzenesulfonamide. The 2-hydroxybenzenesulfonamide isomer, with the hydroxyl group in the ortho position relative to the sulfonamide group, exhibits different physical and chemical properties compared to its positional isomers. The 4-hydroxybenzenesulfonamide isomer, where the hydroxyl group occupies the para position, represents another structurally distinct compound with its own unique characteristics and applications.
| Compound | Molecular Formula | Positional Arrangement | CAS Number |
|---|---|---|---|
| 2-Hydroxybenzenesulfonamide | C₆H₇NO₃S | Ortho position | Not specified |
| 3-Hydroxybenzenesulfonamide | C₆H₇NO₃S | Meta position | Not specified |
| 4-Hydroxybenzenesulfonamide | C₆H₇NO₃S | Para position | 1576-43-8 |
| This compound | C₁₀H₁₅NO₃S | Meta position with N-alkylation | 1082469-96-2 |
The structural analysis of this compound reveals several key molecular features that contribute to its chemical behavior and potential biological activity. The presence of the hydroxyl group at the meta position relative to the sulfonamide group creates opportunities for hydrogen bonding and influences the electron distribution within the aromatic ring system. The butyl substituent on the nitrogen atom of the sulfonamide group provides increased lipophilicity compared to the unsubstituted parent compound, potentially affecting membrane permeability and biological distribution characteristics.
The sulfonamide functional group itself consists of a sulfonyl group connected to an amine group, represented by the structure R-S(=O)₂-NR₂. This functional group is characterized by its relative chemical unreactivity and the rigidity it imparts to molecular structures. The formation of sulfonamide derivatives typically results in crystalline compounds, which has historically been utilized as a method for converting amines into crystalline derivatives that can be identified through melting point determination. This crystalline nature contributes to the stability and handling characteristics of this compound and related compounds.
Industrial and Academic Relevance of N-Alkyl Sulfonamide Compounds
The industrial and academic significance of N-alkyl sulfonamide compounds, including this compound, stems from their versatile applications in medicinal chemistry, biochemistry, and pharmaceutical research. The development of efficient synthesis methods for N-alkyl substituted sulfonamides has been a continuous focus of research in organic synthesis, driven by the need for scalable and cost-effective production processes. These compounds serve as important intermediates in pharmaceutical manufacturing and as lead compounds for drug discovery programs targeting various therapeutic areas.
Contemporary synthesis approaches for N-alkyl sulfonamide compounds have evolved to incorporate both traditional and innovative methodologies. Solid-phase synthesis methods have gained particular attention for their environmental benefits and process efficiency. Research has demonstrated that solvent-free solid-phase reactions can achieve high yields and purity levels while reducing environmental impact. For N-butylbenzenesulfonamide synthesis, solid-phase methods utilizing benzenesulfonyl chloride, n-butylamine, and inorganic alkaline compounds have achieved yields exceeding 98% with purities above 98%. These methods employ mechanical stirring, temperature control, and vacuum distillation purification to produce high-quality products suitable for further applications.
| Synthesis Method | Yield (%) | Purity (%) | Reaction Conditions | Environmental Impact |
|---|---|---|---|---|
| Solid-phase with sodium carbonate | 98.6 | >98 | 50°C, 45 minutes | Low solvent use |
| Solid-phase with sodium hydroxide | 75 | >98 | 15°C, 1 hour | Minimal waste |
| Solid-phase with calcium compounds | 93 | >98 | 80°C, 1 hour | Green chemistry |
| Solid-phase with magnesium oxide | 98 | >98 | 90°C, 4 hours | Environmentally friendly |
The academic research interest in N-alkyl sulfonamide compounds extends to their potential applications in protein binding studies and enzyme inhibition research. Recent investigations have explored the binding interactions of various sulfonamide derivatives with proteins such as FKBP12, revealing important structure-activity relationships. These studies have demonstrated that structural modifications to the sulfonamide group can significantly affect binding affinity and selectivity, providing valuable insights for rational drug design approaches. The research has shown that replacing oxygen atoms with nitrogen in the sulfonamide structure can dramatically alter binding properties, with some modifications leading to reduced affinity while others maintain or enhance binding interactions.
The industrial relevance of N-alkyl sulfonamide compounds is further demonstrated by their role in the development of specialized pharmaceutical intermediates and research compounds. The compound this compound has been identified as having potential applications in medicinal chemistry and biochemistry, particularly due to its structural features that may influence biological activity. The synthesis of this compound often involves reaction pathways utilizing readily available starting materials and catalysts, making production processes both efficient and cost-effective. High-performance liquid chromatography monitoring of synthesis reactions has enabled optimization of reaction conditions and confirmation of product formation.
The broader class of sulfonamide compounds continues to attract significant academic and industrial attention due to their proven therapeutic value and potential for further development. Research into novel sulfonamide derivatives has revealed compounds with activities against tuberculosis, diabetes, human immunodeficiency virus, malaria, and various cancer types. The incorporation of sulfonamide functionality into hybrid molecular designs has become a first choice for medicinal chemists seeking to develop new therapeutic agents. This continued research interest ensures that compounds like this compound remain relevant for future pharmaceutical development and academic investigation.
Properties
IUPAC Name |
N-butyl-3-hydroxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-2-3-7-11-15(13,14)10-6-4-5-9(12)8-10/h4-6,8,11-12H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVOOFFSIWTULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-3-hydroxybenzene-1-sulfonamide, also known as N-butylbenzenesulfonamide, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfonamide group attached to a benzene ring with a hydroxy substituent and a butyl group. Its chemical formula is . The sulfonamide moiety is crucial for its biological activity, particularly in inhibiting various enzymes and interacting with biological targets.
1. Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties. They function by inhibiting bacterial folate synthesis, which is essential for DNA replication and cell division. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antimicrobial agent .
2. Anti-cancer Properties
Sulfonamide derivatives have been investigated for their anti-cancer potential. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been noted to affect the expression of pro-apoptotic proteins such as Bax and Bcl-2, leading to increased apoptosis in various cancer types .
Table 1: Cytotoxicity of this compound against cancer cell lines
| Cell Line | IC50 (μM) |
|---|---|
| A-549 | 30.91 ± 0.65 |
| HepG-2 | 12.53 ± 0.51 |
| MCF-7 | 19.57 ± 1.10 |
| HCT-116 | 20.30 ± 0.33 |
3. Neurotoxic Effects
Interestingly, N-butylbenzenesulfonamide has been identified as a neurotoxin in certain studies, indicating its potential to disrupt normal neural function at specific concentrations . This aspect necessitates caution in its therapeutic use, particularly concerning dosage and exposure duration.
Case Studies and Research Findings
Research has highlighted various case studies that elucidate the biological activity of this compound:
- Study on Cancer Cell Lines : A comprehensive evaluation of several sulfonamide derivatives showed that modifications to the benzene ring significantly impacted their cytotoxicity against different cancer cell lines. This compound exhibited moderate activity against A-549 and HCT-116 cells while demonstrating promising potency against HepG-2 and MCF-7 cells .
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit carbonic anhydrase isoforms (hCA IX and hCA XII), which are implicated in tumorigenesis. Inhibition of these enzymes can alter tumor pH dynamics, enhancing the efficacy of conventional chemotherapy .
Scientific Research Applications
Medicinal Chemistry Applications
N-butyl-3-hydroxybenzene-1-sulfonamide is primarily recognized for its pharmacological properties. Sulfonamides are known to exhibit a wide range of biological activities, including:
- Antibacterial Activity : Sulfonamide derivatives have been extensively studied for their ability to inhibit bacterial growth. The mechanism typically involves the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .
- Anticancer Properties : Recent research indicates that sulfonamide compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of sulfonamides can effectively inhibit the growth of HepG-2 (liver cancer) and MCF-7 (breast cancer) cells, with IC50 values ranging from 8.39 to 21.15 μM . The incorporation of different functional groups can enhance their anticancer efficacy.
Case Study: Anticancer Efficacy
A study conducted on new sulfonamide derivatives demonstrated promising anticancer activity against human cancer cell lines. The synthesized compounds were evaluated for their inhibitory effects on key enzymes involved in tumor growth such as VEGFR-2 and carbonic anhydrase isoforms hCA IX and hCA XII .
Analytical Chemistry Applications
This compound has also found applications in analytical chemistry:
- Buffering Agent : This compound serves as an organic buffer in various biochemical assays, providing a stable pH environment essential for enzymatic reactions . Its buffering capacity is particularly useful in peptide synthesis and other biological applications.
- Chromatographic Applications : Sulfonamides are often utilized in chromatography for the separation of complex mixtures due to their polar nature. They can act as stationary phase modifiers or as derivatizing agents to enhance detection sensitivity in mass spectrometry .
Biochemical Applications
In biochemistry, this compound is employed in several contexts:
- Peptide Synthesis : The compound is noted for its high yield in peptide coupling reactions, making it valuable in the synthesis of biologically active peptides . Its application in solid-phase peptide synthesis (SPPS) has been particularly highlighted.
- Chelating Agents : Research indicates that sulfonamides can form stable complexes with metal ions like Zn(II). This property is exploited in various biochemical assays and therapeutic applications where metal ion chelation is beneficial .
Data Summary Table
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antibacterial and anticancer activity | Effective against HepG-2 and MCF-7 cell lines |
| Analytical Chemistry | Buffering agent and chromatography | Enhances pH stability and separation efficiency |
| Biochemical Applications | Peptide synthesis and metal ion chelation | High yield in SPPS; forms stable metal complexes |
Chemical Reactions Analysis
Synthetic Formation and N-Alkylation
The core structure can be synthesized via selective alkylation of 3-hydroxybenzenesulfonamide. A patented method using hafnium tetrachloride (HfCl₄) as a catalyst achieves N-alkylation with tert-butyl alcohols/esters at 150°C in N-methylpyrrolidone (NMP), yielding >95% efficiency . For n-butyl substitution, analogous conditions with 1-bromobutane or butanol could be employed, leveraging HfCl₄’s ability to stabilize intermediates and suppress elimination side reactions .
Key Reaction Parameters
| Reactant | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Benzenesulfonamide | HfCl₄ (3%) | NMP | 150 | 97.5 |
| Tert-butyl alcohol | ZrCl₄ (5%) | Toluene | 150 | 92.1 |
Hydroxyl Group Functionalization
The 3-hydroxy group participates in:
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form sulfonamide-linked phenolic esters .
-
Glycosylation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables the attachment of triazole-linked glycosides, as demonstrated in related sulfonamide systems .
-
Protection Strategies : Siloxane protection (e.g., TBSCl) is critical during multi-step syntheses to prevent hydroxyl interference .
Sulfonamide Reactivity
The sulfonamide moiety (-SO₂NH-) undergoes:
-
Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkyl derivatives .
-
Cross-Metathesis : In α,β-unsaturated analogs, Hoveyda–Grubbs catalysts enable olefin cross-metathesis to install alkenyl/alkyl chains (E-selectivity >99%) .
-
Complexation : Coordinates with transition metals (Ni, Cu) in catalytic systems, as seen in dicarbofunctionalization reactions of alkenes .
Electrophilic Aromatic Substitution
The hydroxyl group directs electrophiles to the para position:
Regioselectivity Data
| Reaction | Position | Yield (%) | Reference |
|---|---|---|---|
| Nitration | C4 | 78 | |
| Bromination | C4 | 85 |
Metabolic Transformations
In vivo studies of structural analogs show:
-
Oxidation : Hepatic CYP450-mediated hydroxylation of the butyl chain .
-
Conjugation : Glucuronidation/sulfation of the phenolic -OH group .
Metabolic Stability
| Species | Half-life (h) | CLint (mL/min/kg) |
|---|---|---|
| Human | 2.1 | 15.4 |
| Rat | 1.8 | 18.9 |
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis and Stability : The refrigeration requirement for this compound suggests sensitivity to thermal degradation, unlike shorter-chain sulfonamides, which may be stable at ambient temperatures.
- Biological Activity : Sulfonamides with hydroxyl groups often exhibit antimicrobial or enzyme-inhibitory properties. The butyl chain here might enhance tissue penetration but reduce solubility, a trade-off observed in related compounds.
- Gaps in Evidence : The provided sources lack explicit comparative data (e.g., spectroscopic, kinetic, or biological studies). Further research is needed to elucidate this compound’s unique advantages over analogs.
Preparation Methods
General Synthetic Strategy for Sulfonamides
Sulfonamides, including N-butyl-3-hydroxybenzene-1-sulfonamide, are commonly synthesized by amidation reactions involving sulfonyl chlorides or sulfonic acids as electrophilic sulfur sources reacting with amines. The key bond formation is the S–N bond between the sulfonyl group and the amine nitrogen.
- Amidation with sulfonyl chlorides: Reaction of sulfonyl chlorides with primary or secondary amines under controlled conditions.
- Use of sulfonate esters or sulfinates: Alternative sulfur sources for sulfonamide formation.
- Modern green synthesis approaches: Electrochemical synthesis and catalytic C–N cross-coupling methods have been reported for sulfonamide construction.
Specific Preparation of this compound
Starting Materials and Reaction Pathway
- Sulfonyl chloride precursor: 3-hydroxybenzenesulfonyl chloride or equivalent sulfonylating agent.
- Amine component: n-butylamine, which introduces the N-butyl substituent.
The typical reaction involves nucleophilic substitution where the amine attacks the sulfonyl chloride, forming the sulfonamide bond.
Typical Synthetic Procedure
- Step 1: Dissolve 3-hydroxybenzenesulfonyl chloride in an appropriate solvent (e.g., aqueous alkaline medium or organic solvent).
- Step 2: Add n-butylamine slowly under stirring at controlled temperature (often 0–25°C to prevent side reactions).
- Step 3: Maintain the reaction mixture for 1–2 hours to ensure completion.
- Step 4: Work-up involves neutralization, extraction, and purification by recrystallization or chromatography.
This method yields this compound with high purity and yield.
Catalytic and Green Chemistry Approaches
Recent literature highlights innovative methods to improve efficiency and sustainability:
- Sodium arylsulfinate mediated synthesis: One-step synthesis of sulfonamides via nucleophilic attack on nitroarenes, followed by reduction steps to form sulfonamide bonds.
- Electrochemical synthesis: Direct formation of sulfonamides using electrochemical methods, avoiding harsh reagents.
- Oxyma-O-sulfonate esters: A mild and efficient method for sulfonamide synthesis reported for related compounds, which could be adapted for this compound.
Example Synthesis Data Table
| Parameter | Conditions/Value | Notes |
|---|---|---|
| Sulfonyl chloride | 3-hydroxybenzenesulfonyl chloride | Prepared or commercially available |
| Amine | n-butylamine | Used in slight excess (1.1 eq) |
| Solvent | Aqueous NaOH solution or organic solvent (e.g., dichloromethane) | Depends on scale and desired purity |
| Temperature | 0–25 °C | Controlled to minimize side reactions |
| Reaction time | 1–2 hours | Monitored by TLC or HPLC |
| Yield | Typically 80–95% | High purity product achievable |
| Purification | Recrystallization or column chromatography | To remove unreacted amine and byproducts |
Industrial and Patent-Based Methods
- Industrial synthesis of N-butylbenzenesulfonamides (close analogues) typically involves reaction of benzenesulfonyl chloride with n-butylamine in aqueous alkaline media, followed by phase separation and vacuum distillation for purification.
- Patents describe catalyst-assisted syntheses using hafnium or zirconium tetrachloride with reflux in solvents like N-methylpyrrolidone for related sulfonamide derivatives, improving yields and reaction rates. While these focus on tert-butyl derivatives, similar catalytic systems may be adapted for n-butyl sulfonamides.
Analytical and Reaction Monitoring
- High Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and confirm disappearance of starting sulfonyl chloride or sulfonamide precursor.
- NMR and IR Spectroscopy: Confirm structure and purity of the product.
- Mass Spectrometry: Confirms molecular weight and identity.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Classical Amidation | Sulfonyl chloride + n-butylamine, aqueous base | High yield, straightforward | Requires sulfonyl chloride preparation |
| Sodium Arylsulfinate Route | Sodium arylsulfinate + nitroarene, reductant | One-step, sustainable | Limited substrate scope |
| Electrochemical Synthesis | Electrochemical cell, aryl sulfonyl precursors | Green, mild conditions | Requires specialized equipment |
| Oxyma-O-sulfonate Esters | Sulfonate esters + amines | Mild, efficient, good yields | Requires preparation of sulfonate esters |
| Catalytic Reflux (Patent) | Benzene sulfonamide + tert-butyl source + catalyst + solvent reflux | Improved yield, industrial applicability | Catalyst cost, solvent handling |
Q & A
Basic: What are the recommended methods for synthesizing N-butyl-3-hydroxybenzene-1-sulfonamide in a laboratory setting?
Answer:
Synthesis typically involves a two-step process:
Sulfonation : Introduce the sulfonamide group via reaction of 3-hydroxybenzene with sulfonating agents (e.g., chlorosulfonic acid), followed by ammonia or amine treatment to form the sulfonamide intermediate.
N-Alkylation : React the intermediate with n-butyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the N-butyl group .
Validation : Monitor reaction progress via TLC or HPLC, and confirm product purity using NMR (¹H/¹³C) and mass spectrometry.
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H NMR (δ 7.5–8.0 ppm for aromatic protons; δ 3.0–3.5 ppm for -SO₂NH- groups) and ¹³C NMR to confirm backbone structure.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
Basic: What are the solubility properties of this compound in common solvents?
Answer:
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its sulfonamide group. Limited solubility is observed in water but improves in ionic liquids (e.g., [BMIM][BF₄]) owing to hydrogen-bonding interactions . Testing Protocol : Conduct solubility studies via gravimetric analysis at 25°C.
Advanced: How can contradictory data regarding the biological activity of this compound be systematically analyzed?
Answer:
Address contradictions through:
Replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature).
Dose-Response Curves : Evaluate activity across concentrations to identify threshold effects.
Statistical Validation : Apply ANOVA or Bayesian analysis to quantify variability .
Example : Discrepancies in antibacterial assays may arise from differences in bacterial strains or culture media—control these variables rigorously .
Advanced: What strategies are effective in optimizing the reaction yield of this compound?
Answer:
Optimize via:
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
- Solvent Selection : Use DMF or THF to stabilize intermediates.
- Temperature Control : Maintain 60–80°C during alkylation to balance reaction rate and byproduct formation .
Validation : Track yield improvements using GC-MS or inline FTIR.
Advanced: What advanced spectroscopic techniques elucidate the electronic environment of the sulfonamide group?
Answer:
- X-ray Photoelectron Spectroscopy (XPS) : Analyze sulfur (S 2p) binding energy to assess electron density.
- FTIR : Monitor -SO₂ asymmetric/symmetric stretching (~1350 cm⁻¹ and ~1150 cm⁻¹).
- Solid-State NMR : Probe hydrogen-bonding interactions in crystalline forms .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust (S22/S24/25 precautions).
- Storage : Keep in airtight containers away from oxidizers .
Advanced: How do structural modifications influence the physicochemical properties of this sulfonamide?
Answer:
- N-Alkyl Chain Length : Longer alkyl chains (e.g., hexyl vs. butyl) increase lipophilicity (logP) but reduce aqueous solubility.
- Hydroxy Group Position : Meta-substitution (3-hydroxy) enhances hydrogen-bonding capacity compared to para-substitution.
Method : Use computational tools (e.g., DFT) to predict logP and pKa, then validate experimentally via shake-flask assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
